Cas no 620987-08-8 (Quinoline, 5,7-diphenyl-8-(phenylmethoxy)-)

620987-08-8 structure
Product name:Quinoline, 5,7-diphenyl-8-(phenylmethoxy)-
Quinoline, 5,7-diphenyl-8-(phenylmethoxy)- Chemical and Physical Properties
Names and Identifiers
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- Quinoline, 5,7-diphenyl-8-(phenylmethoxy)-
- 5,7-diphenyl-8-benzyloxyquinoline
- 5,7-diphenyl-8-phenylmethoxyquinoline
- SCHEMBL949616
- 8-benzyloxy-5,7-diphenylquinoline
- CHEBI:51673
- 8-(benzyloxy)-5,7-diphenylquinoline
- 620987-08-8
- Q27122706
-
- Inchi: InChI=1S/C28H21NO/c1-4-11-21(12-5-1)20-30-28-26(23-15-8-3-9-16-23)19-25(22-13-6-2-7-14-22)24-17-10-18-29-27(24)28/h1-19H,20H2
- InChI Key: GBFCRECCLKGFGJ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 387.162314293Da
- Monoisotopic Mass: 387.162314293Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 503
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.1Ų
- XLogP3: 6.9
Quinoline, 5,7-diphenyl-8-(phenylmethoxy)- Related Literature
-
Stefan Kappaun,Tanja Sovi?,Franz Stelzer,Alexander Pogantsch,Egbert Zojer,Christian Slugovc Org. Biomol. Chem. 2006 4 1503
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